

Application Note and Protocol: In Vitro Dissolution Testing of Telmisartan Formulations

Author: BenchChem Technical Support Team. Date: December 2025



Audience: Researchers, scientists, and drug development professionals.

Introduction

Telmisartan is an angiotensin II receptor blocker (ARB) used in the management of hypertension. As a Biopharmaceutics Classification System (BCS) Class II drug, telmisartan exhibits low aqueous solubility and high permeability.[1][2] The poor solubility of telmisartan, particularly in the physiological pH range of 3 to 7, can limit its dissolution and consequently affect its bioavailability, which ranges from 42% to 58%.[1][2][3] Therefore, in vitro dissolution testing is a critical quality control parameter for telmisartan formulations, ensuring batch-to-batch consistency and predicting in vivo performance. This document provides a detailed protocol for the in vitro dissolution testing of telmisartan tablets.

Experimental Protocol

This protocol outlines the necessary materials, equipment, and procedures for conducting in vitro dissolution testing of telmisartan formulations.

Materials and Reagents

- Telmisartan tablets (e.g., 40 mg)
- Telmisartan reference standard
- Potassium dihydrogen phosphate



- Sodium hydroxide
- Hydrochloric acid (HCl)
- Sodium lauryl sulfate (SLS) (optional)
- Methanol (HPLC grade)
- · Distilled or deionized water
- Whatman No. 41 filter paper or equivalent 0.45 μm syringe filters

Equipment

- USP Dissolution Apparatus II (Paddle)[1][3][4][5]
- Water bath with temperature controller
- UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system[3]
 [6]
- Analytical balance
- pH meter
- · Volumetric flasks and pipettes
- Syringes and syringe filters

Dissolution Media Preparation

Several dissolution media can be employed for telmisartan dissolution testing, reflecting different physiological conditions.

- 0.1 N HCl (pH 1.2): Add 8.3 mL of concentrated HCl to 1000 mL of distilled water.[5]
- Phosphate Buffer (pH 6.8): Prepare according to USP standards.[3]



- Phosphate Buffer (pH 7.5): Prepare according to USP standards. This medium is also specified in the FDA OGD guidelines.[1][7][8][9][10]
- Phosphate Buffer (pH 7.4) with 1.5% w/v SLS: This medium can be used to enhance the solubility of telmisartan and maintain sink conditions.[4]

Dissolution Test Parameters

The following parameters are commonly used for the dissolution testing of telmisartan tablets.

Parameter	Recommended Condition
Apparatus	USP Apparatus II (Paddle)
Dissolution Medium	900 mL of selected medium (e.g., 0.1 N HCl or Phosphate Buffer pH 7.5)[1][4][5][7][8]
Temperature	37 ± 0.5 °C[3][4][8]
Rotation Speed	75 rpm or 100 rpm[3][5][7][8]
Sampling Times	10, 15, 20, 30, 45, and 60 minutes[4][5]
Sample Volume	5 mL (replace with an equal volume of fresh, pre-warmed medium)[3][8]

Analytical Method

The concentration of dissolved telmisartan can be determined using either UV-Vis Spectrophotometry or HPLC.

- Standard Solution Preparation: Prepare a stock solution of telmisartan reference standard in the dissolution medium. Prepare a series of standard solutions of known concentrations by diluting the stock solution.
- Sample Analysis: Withdraw samples at the specified time points, filter, and dilute as necessary with the dissolution medium.
- Measurement: Measure the absorbance of the standard and sample solutions at the wavelength of maximum absorbance (λmax). The λmax for telmisartan is approximately 296



nm in phosphate buffer and 0.1 N HCI.[3][6][8]

- Calculation: Calculate the concentration of telmisartan in the samples using a calibration curve generated from the standard solutions.
- Mobile Phase: A common mobile phase consists of a mixture of methanol and 10 mM potassium dihydrogen phosphate solution (e.g., 80:20 v/v).[6]
- Chromatographic Conditions:
 - Column: C18 reverse-phase column (e.g., 150 x 4.5 mm)[6]
 - Flow Rate: 1.0 mL/min[6]
 - Detection Wavelength: 296 nm[6]
 - Injection Volume: 50 μL[6]
- Standard and Sample Preparation: Prepare standard and sample solutions as described for the UV-Vis method.
- Analysis: Inject the standard and sample solutions into the HPLC system and determine the peak areas.
- Calculation: Calculate the concentration of telmisartan in the samples based on the peak areas of the standards.

Data Presentation

The results of the dissolution study should be presented as the cumulative percentage of the labeled drug amount dissolved at each time point. The data can be summarized in a table for clear comparison.



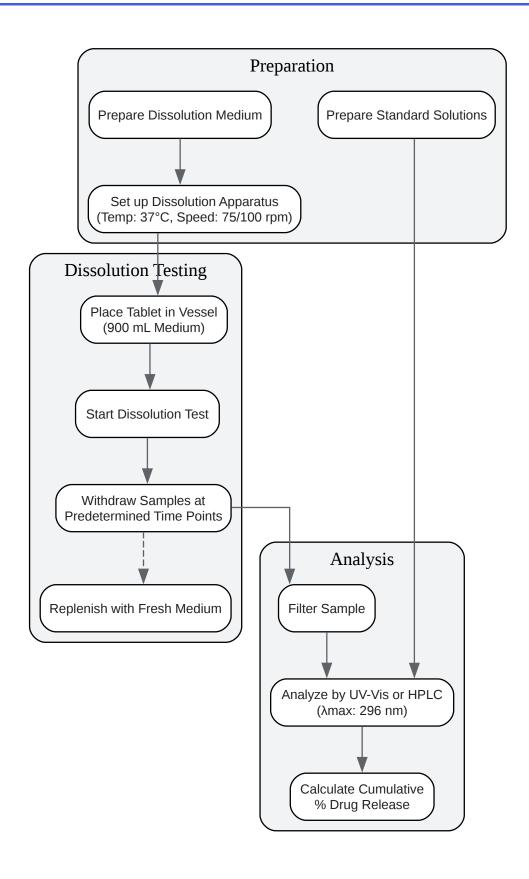
Time (minutes)	% Drug Dissolved (Mean ± SD, n=6)
10	
15	
20	-
30	-
45	-
60	-

Acceptance Criteria: According to both the IP and USP, for immediate-release tablets, not less than 75% of the drug must be released in 30 minutes.[3]

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the experimental workflow for the in vitro dissolution testing of telmisartan formulations.





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Caption: Experimental workflow for in vitro dissolution testing of telmisartan.





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- To cite this document: BenchChem. [Application Note and Protocol: In Vitro Dissolution Testing of Telmisartan Formulations]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1221461#protocol-for-in-vitro-dissolution-testing-of-telmisartan-formulations]

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